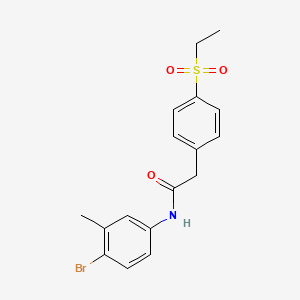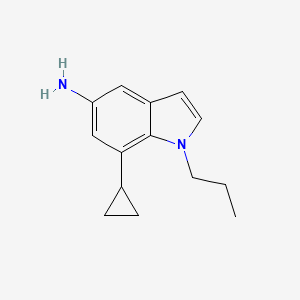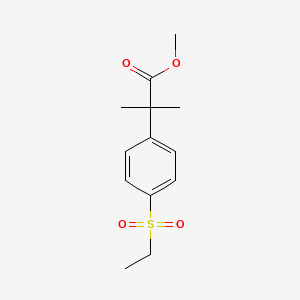
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a brominated pyridine ring and a methylsulfonyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 6-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Acylation: The brominated pyridine is then acylated with 2-(4-methylsulfonylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying biological interactions.
Medicine: As a candidate for drug development and screening.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-fluoro-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
- N-(5-iodo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom may also affect the compound’s biological activity and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C15H15BrN2O3S |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-13(16)7-8-14(17-10)18-15(19)9-11-3-5-12(6-4-11)22(2,20)21/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
YRYPEBPJSYCXSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)


![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)




